molecular formula C13H6Cl3N B572654 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile CAS No. 1355246-88-6

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

Cat. No. B572654
CAS RN: 1355246-88-6
M. Wt: 282.548
InChI Key: NJTWONBGMKFTSO-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H6Cl3N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” can be analyzed using various spectroscopic methods. The compound has a molecular weight of 282.56 .


Physical And Chemical Properties Analysis

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a white to almost white crystalline powder . It has a molecular weight of 282.56 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chemical compound that has been explored in various scientific research applications, particularly in the fields of organic synthesis and materials science. One notable application is in the synthesis of novel organic compounds through cycloaddition reactions. For instance, the synthesis and fungicidal activity of isoxazolines fused to 3,5-dichloromaleimide were investigated, highlighting the compound's role in creating substances with potential agricultural applications (Konopíková, Fišera, & Prónayová, 1992). Additionally, the compound's involvement in the conversion of certain benzonitriles to 3-aminoindole-2-carbonitriles using triphenylphosphine has been studied, demonstrating its utility in synthesizing compounds with potential pharmaceutical relevance (Michaelidou & Koutentis, 2009).

Analytical and Diagnostic Applications

In the analytical domain, a high-performance liquid-chromatographic assay has been developed to aid in the diagnosis of acute poisoning by detecting chlorophenoxy and benzonitrile herbicides in biological specimens. This showcases the compound's relevance in toxicological studies and forensic science (Flanagan & Ruprah, 1989).

Material Science and Corrosion Inhibition

In material science, the compound has been examined for its role in corrosion inhibition, particularly in protecting oil-well tubular steel in hydrochloric acid solutions. Research into thiazole derivatives including compounds related to 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile has demonstrated significant efficacy in preventing corrosion, indicating its potential application in industrial maintenance and preservation of infrastructure (Yadav, Sharma, & Kumar, 2015).

Environmental and Ecological Impacts

The environmental and ecological impacts of related compounds have also been a subject of study, particularly in the context of water treatment processes. The transformation pathways and acute toxicity variation of benzophenones in the chlorination disinfection process have been explored, highlighting the potential ecological risks associated with the transformation products of such compounds in water treatment scenarios (Liu, Wei, Liu, & Du, 2016).

Safety and Hazards

The safety data sheet for “2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” can be found on various chemical databases . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

2-chloro-4-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWONBGMKFTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742731
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355246-88-6
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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